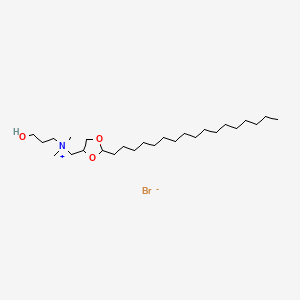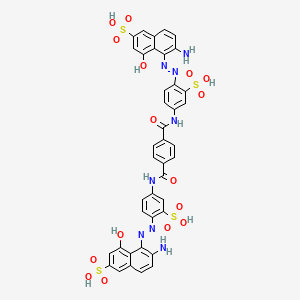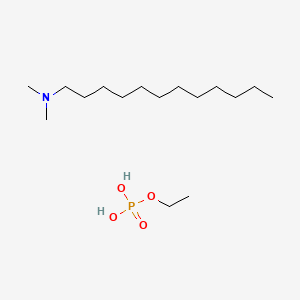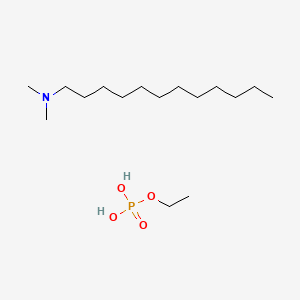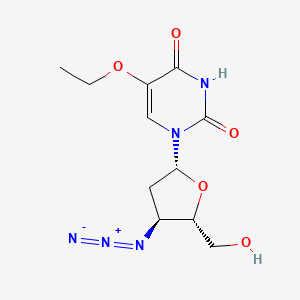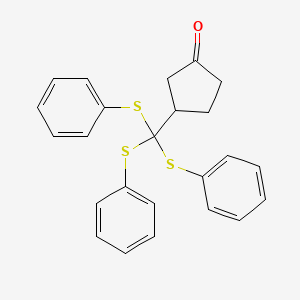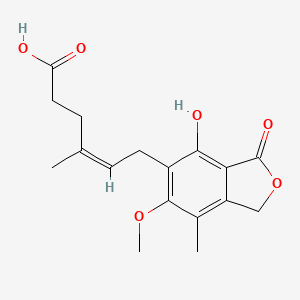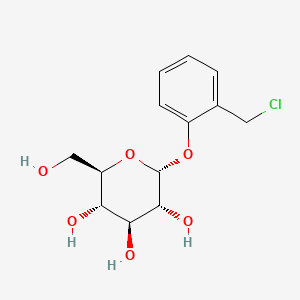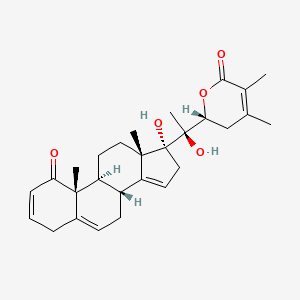
Withanolide L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of withanolides, including Withanolide L, often involves complex multi-step processes. One common approach is the use of in vitro culture techniques and synthetic biology to produce withanolides in heterologous systems such as yeast and bacteria . Additionally, traditional chemical synthesis methods involve the use of various reagents and catalysts to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of withanolides can be enhanced through metabolic engineering and the use of bioreactors. Techniques such as cell suspension culture and hairy root culture have been employed to increase the yield of withanolides . Advances in synthetic biology and metabolic engineering, including the use of CRISPR technology, have also been explored to optimize the biosynthetic pathways for withanolide production .
化学反应分析
Types of Reactions
Withanolide L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the functional groups on the withanolide skeleton to enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of withanolides include oxidizing agents such as hydrogen peroxide and tert-butyl hydroperoxide, as well as bases like tetrabutylammonium fluoride . These reagents facilitate the formation of epoxides and other functional groups on the withanolide structure .
Major Products Formed
The major products formed from these reactions include various derivatives of withanolides, which can exhibit enhanced biological activities. For example, the formation of epoxides and hydroxyl groups on the withanolide skeleton can improve its anticancer and anti-inflammatory properties .
科学研究应用
作用机制
Withanolide L exerts its effects through various molecular targets and pathways. It has been shown to modulate the expression of inflammatory mediators such as histamines, prostaglandins, and interleukins . Additionally, withanolides can activate specific proteins, such as Cdc2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits neuroprotective effects by enhancing the expression of proteins involved in neuronal growth and survival .
相似化合物的比较
Withanolide L is part of a larger family of withanolides, which includes compounds such as withaferin A, withanolide A, and withanolide D . These compounds share a similar ergostane skeleton but differ in their functional groups and biological activities. For example, withaferin A is known for its potent anticancer properties, while withanolide A exhibits strong neuroprotective effects . The unique structural features of this compound, such as its specific lactone ring and hydroxyl groups, contribute to its distinct biological activities .
属性
CAS 编号 |
50932-24-6 |
|---|---|
分子式 |
C28H36O5 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-7,8,9,11,12,16-hexahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O5/c1-16-15-23(33-24(30)17(16)2)27(5,31)28(32)14-12-20-19-10-9-18-7-6-8-22(29)26(18,4)21(19)11-13-25(20,28)3/h6,8-9,12,19,21,23,31-32H,7,10-11,13-15H2,1-5H3/t19-,21-,23+,25-,26-,27-,28+/m0/s1 |
InChI 键 |
KVOUREBSNXETJF-UUKUVDNFSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@]2(CC=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)C |
规范 SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CC=C3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


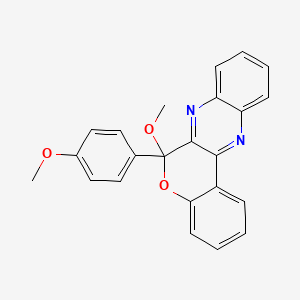

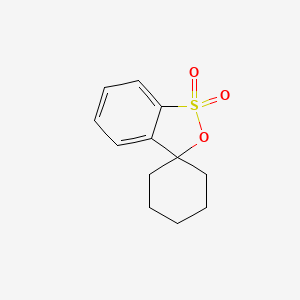
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
